[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: is a complex organic compound that features both piperidine and piperazine rings, each substituted with fluorobenzoyl and fluorophenyl groups respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 4-fluorobenzoyl chloride is then reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine.
Formation of 4-(4-fluorophenyl)piperazine: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling reaction: Finally, the 1-(4-fluorobenzoyl)piperidine is coupled with 4-(4-fluorophenyl)piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-FLUOROBENZOYL)PIPERIDIN-3-YL]ACETIC ACID
- 1-(4-FLUOROBENZOYL)-3-PHENYLPIPERIDINE
- 1-(4-FLUOROBENZOYL)-3-(1-PIPERIDINYLCARBONYL)PIPERIDINE
Uniqueness
[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE: is unique due to its dual piperidine and piperazine structure, which allows for diverse interactions with biological targets. This structural complexity can lead to unique pharmacological properties compared to simpler analogs.
Properties
IUPAC Name |
[1-(4-fluorobenzoyl)piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-19-5-3-17(4-6-19)22(29)28-11-1-2-18(16-28)23(30)27-14-12-26(13-15-27)21-9-7-20(25)8-10-21/h3-10,18H,1-2,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZUFHCUMANHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.